Technical Whitepaper: Methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Technical Whitepaper: Methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
A Versatile Scaffold for Kinase Inhibitor Discovery
Executive Summary
Methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS: 1260666-55-4) represents a critical pharmacophore in modern medicinal chemistry, specifically within the realm of ATP-competitive kinase inhibition.[1] As a 7-deazapurine derivative, this scaffold functions as a bioisostere of adenine, allowing it to anchor effectively into the hinge region of kinase domains (e.g., JAK, EGFR, CDK). The C6-carboxylate moiety provides a unique synthetic handle for extending the molecule into the solvent-exposed front pocket, enabling the modulation of solubility and pharmacokinetic properties without disrupting the essential hydrogen-bonding network at the hinge.
This guide details the physicochemical profile, synthetic pathways, and experimental protocols for utilizing this scaffold in drug development.
Part 1: Chemical Identity & Physicochemical Profile
The following data aggregates experimental and predicted properties for the unsubstituted core.
| Property | Specification |
| IUPAC Name | Methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |
| Common Name | 6-Carbomethoxy-7-deazapurine |
| CAS Number | 1260666-55-4 |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO (>50 mg/mL), DMF; Sparingly soluble in MeOH; Insoluble in water |
| Melting Point | >200 °C (Decomposes) |
| pKa (Pyrrole NH) | ~13.5 (Predicted) |
| SMILES | COC(=O)C1=CC2=CN=CN=C2N1 |
Part 2: Synthetic Routes & Methodology
The synthesis of the pyrrolo[2,3-d]pyrimidine core functionalized at the C6 position is non-trivial due to the electron-deficient nature of the pyrimidine ring. The most authoritative and scalable method is the Hemetsberger-Knittel Indole Synthesis , adapted for azaindoles.
Mechanism of Action (Synthesis)
The strategy involves the condensation of a pyrimidine-5-carbaldehyde with an azidoacetate to form an
Visualization: Hemetsberger-Knittel Pathway
Figure 1: The Hemetsberger-Knittel cyclization route for constructing the 6-substituted pyrrolo[2,3-d]pyrimidine core.
Part 3: Experimental Protocols
Protocol 1: Synthesis via Hemetsberger Cyclization
Objective: Preparation of Methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate from 5-formylpyrimidine.
Reagents:
-
Pyrimidine-5-carbaldehyde (1.0 eq)
-
Methyl azidoacetate (4.0 eq)
-
Sodium methoxide (4.0 eq, 25% in MeOH)
-
Methanol (anhydrous)
-
Xylenes (anhydrous)
Step-by-Step Methodology:
-
Condensation (Formation of Azidoacrylate):
-
Cool a solution of pyrimidine-5-carbaldehyde and methyl azidoacetate in anhydrous methanol to -10°C under nitrogen.
-
Add sodium methoxide solution dropwise over 30 minutes, maintaining internal temperature < 0°C.
-
Allow the mixture to warm to 0°C and stir for 4 hours. The product (azidoacrylate) typically precipitates.
-
Validation: Monitor by TLC (Hexane/EtOAc 1:1). The aldehyde spot should disappear.
-
Filter the yellow solid, wash with cold methanol, and dry under vacuum. Caution: Azides are potentially explosive; do not heat this intermediate.
-
-
Cyclization (Nitrene Insertion):
-
Dissolve the dried azidoacrylate in boiling xylenes (concentration ~0.1 M) to ensure rapid heat transfer.
-
Reflux at 140°C for 1–2 hours. Nitrogen evolution will be observed.
-
Critical Control Point: Slow addition of the azide to pre-heated solvent is preferred to prevent radical polymerization.
-
Cool the solution to room temperature. The pyrrolopyrimidine product often crystallizes directly from the solution.
-
Filter and wash with hexanes.
-
-
Purification:
-
If necessary, recrystallize from MeOH/DMF or purify via flash column chromatography (DCM/MeOH 95:5).
-
Protocol 2: Analytical Characterization (NMR)
Solvent: DMSO-d6 (Due to low solubility in CDCl3)
-
¹H NMR (400 MHz, DMSO-d6):
- 13.0 ppm (br s, 1H, NH) – Exchangeable with D2O
- 9.45 ppm (s, 1H, H-2 Pyrimidine) – Deshielded by adjacent nitrogens
- 9.05 ppm (s, 1H, H-4 Pyrimidine)
- 7.25 ppm (s, 1H, H-5 Pyrrole)
- 3.89 ppm (s, 3H, O-CH3)
Part 4: Medicinal Chemistry Applications[1]
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a "privileged structure" for kinase inhibition.[1] The 6-carboxylate is particularly valuable for accessing the solvent front of the ATP-binding pocket.
JAK/STAT Pathway Targeting
Compounds derived from this scaffold (e.g., Tofacitinib, Ruxolitinib) function by competing with ATP. The N1 and NH7 of the pyrrolopyrimidine form a bidentate hydrogen bond with the "hinge region" (e.g., Glu/Leu residues) of the kinase.
SAR Logic:
-
C4 Position: Usually substituted with an amine or aryl group to occupy the hydrophobic pocket.
-
C6 Position (Ester): Can be hydrolyzed to the acid and coupled to amines. This vector points towards the solvent, making it ideal for attaching solubilizing groups (morpholine, piperazine) without steric clash.
Visualization: JAK Signaling Inhibition
Figure 2: Mechanism of action for pyrrolopyrimidine scaffolds in the JAK/STAT signaling cascade.
Part 5: Handling & Stability
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The ester is susceptible to hydrolysis under humid conditions.
-
Safety: The compound is an irritant (H315, H319, H335).[2] Use standard PPE.[2]
-
Stability: Stable in solid form for >2 years if desiccated. In solution (DMSO), use within 24 hours to prevent oxidation or hydrolysis.
References
-
Synthesis of Pyrrolo[2,3-d]pyrimidines
- Patent: WO2017100594A1. "Bicyclic inhibitors of PAD4." (2017).
- Journal: Hemetsberger, H., & Knittel, D. (1972).
-
Kinase Inhibitor Design (Scaffold Relevance)
-
Chemical Safety & Properties
- Source: PubChem Compound Summary for CAS 1260666-55-4.
